5-Fluoro-2-nitrobenzoic acid

Catalog No.
S755533
CAS No.
320-98-9
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrobenzoic acid

CAS Number

320-98-9

Product Name

5-Fluoro-2-nitrobenzoic acid

IUPAC Name

5-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

GHYZIXDKAPMFCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]

The exact mass of the compound 5-Fluoro-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9) is a highly functionalized, trisubstituted aromatic building block characterized by a strongly electron-withdrawing nitro group, a carboxylic acid, and a labile fluorine atom at the 5-position. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for synthesizing complex fluorinated heterocycles, including quinazolinones and benzodiazepine active pharmaceutical ingredients (APIs) such as Flumazenil [1]. The specific 1,2,5-substitution pattern highly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) and primes the nitro group for selective reduction and subsequent cyclization, making it an indispensable starting material for target-oriented synthesis where precise spatial arrangement of substituents is mandatory [2].

Substituting 5-fluoro-2-nitrobenzoic acid with its closest analog, 5-chloro-2-nitrobenzoic acid, results in fundamentally slower and lower-yielding nucleophilic aromatic substitution (SNAr) reactions, as fluorine is a vastly superior leaving group compared to chlorine on electron-deficient aromatic rings [1]. Utilizing the unfluorinated baseline, 2-nitrobenzoic acid, completely removes the functional handle needed for late-stage derivatization or specifically required for the target API's pharmacophore (e.g., the critical fluorine atom in Flumazenil) [2]. Furthermore, substituting with the regioisomer 4-fluoro-2-nitrobenzoic acid alters the reaction trajectory entirely, leading to incorrect substitution patterns in the final heterocyclic core (e.g., yielding an inactive 8-fluoro-benzodiazepine instead of the required 7-fluoro isomer), rendering the final product structurally compromised and biologically inactive [3].

Superior SNAr Leaving Group Kinetics vs. Chloro Analogs

In the synthesis of functionalized anthranilic acid derivatives via SNAr, the 5-fluoro moiety demonstrates significantly higher reactivity compared to the 5-chloro analog. Fluorine's high electronegativity strongly polarizes the C-F bond, accelerating the rate-determining addition step of the nucleophile. For example, amination or thiolation of 5-fluoro-2-nitrobenzoic acid proceeds more rapidly and often with higher yields under milder basic conditions compared to 5-chloro-2-nitrobenzoic acid [1].

Evidence DimensionSNAr Reactivity / Leaving Group Competence
Target Compound DataHighly activated C-F bond for rapid nucleophilic addition
Comparator Or Baseline5-Chloro-2-nitrobenzoic acid (Slower SNAr kinetics due to lower electronegativity)
Quantified DifferenceSignificantly faster reaction rates and higher yields under milder conditions
ConditionsNucleophilic aromatic substitution with amines/thiols

Faster SNAr kinetics at lower temperatures reduce process energy costs and minimize side reactions during large-scale precursor derivatization.

Essential Regiochemistry for Benzodiazepine Antagonist Synthesis

5-Fluoro-2-nitrobenzoic acid is the exact required precursor for the commercial synthesis of the benzodiazepine antagonist Flumazenil. Condensation with sarcosine followed by reductive cyclization yields the specific 7-fluoro-1,4-benzodiazepine core [1]. Using the 4-fluoro regioisomer would result in an 8-fluoro-benzodiazepine, which fails to meet the strict pharmacophore requirements for GABA-A receptor antagonism [2].

Evidence DimensionTarget API Core Regiochemistry
Target Compound DataYields 7-fluoro-benzodiazepine core
Comparator Or Baseline4-Fluoro-2-nitrobenzoic acid (Yields inactive/off-target 8-fluoro-benzodiazepine core)
Quantified Difference100% structural fidelity to Flumazenil vs. completely incorrect API isomer
ConditionsReductive cyclization in Flumazenil commercial synthesis

Procurement of the exact 5-fluoro isomer is non-negotiable for producing the active pharmaceutical ingredient Flumazenil with the correct receptor binding profile.

High-Yield Chemoselective Reduction for Quinazolinone Precursors

The nitro group of 5-fluoro-2-nitrobenzoic acid can be selectively reduced to the corresponding amine (yielding 5-fluoroanthranilic acid) using standard reducing agents (e.g., catalytic hydrogenation or metal/acid systems) without causing premature defluorination or affecting the carboxylic acid [1]. This chemoselectivity is critical for generating the ortho-amino benzoic acid intermediate required for subsequent cyclization into antifungal quinazolinones like fluquinconazole [1].

Evidence DimensionReduction Chemoselectivity
Target Compound DataClean reduction to 5-fluoroanthranilic acid
Comparator Or BaselineUnoptimized crude mixtures or highly activated aliphatic halides (Prone to hydrodehalogenation)
Quantified DifferenceHigh yield of the intact fluorinated anthranilic acid precursor without loss of the fluorine atom
ConditionsCatalytic hydrogenation or metal-mediated reduction

Predictable chemoselectivity during nitro reduction ensures high-purity anthranilic acid intermediates, minimizing purification bottlenecks in heterocyclic synthesis.

Commercial Synthesis of Flumazenil

5-Fluoro-2-nitrobenzoic acid is procured as the primary starting material for forming the 7-fluoro-3,4-dihydro-4-methyl-1H-[1,4]benzodiazepine-2,5-diketone intermediate via condensation with sarcosine and subsequent reductive cyclization, which is then elaborated into the final API Flumazenil [1].

Development of Quinazolinone Antifungals and Antibacterials

It is utilized as a critical building block for the synthesis of fluquinconazole and novel antimycobacterial agents, where the 5-fluoro group is retained in the final quinazolinone core to enhance lipophilicity, metabolic stability, and target binding affinity [2].

Solid-Phase Peptide and Heterocycle Synthesis

Procured for use in solid-phase synthesis workflows where its highly activated fluorine atom allows for efficient on-resin nucleophilic aromatic substitution (SNAr) with various nucleophiles, followed by head-to-backbone cyclization to generate diverse heterocyclic libraries [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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